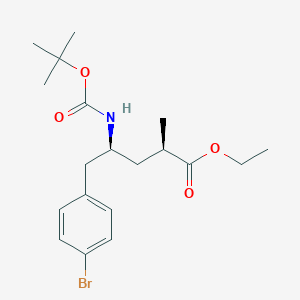

(2R,4S)-Ethyl 5-(4-bromophenyl)-4-(boc-amino)-2-methylpentanoate

Description

(2R,4S)-Ethyl 5-(4-bromophenyl)-4-(boc-amino)-2-methylpentanoate (CAS: 149709-60-4) is a chiral ester derivative featuring a Boc (tert-butoxycarbonyl)-protected amino group, a 4-bromophenyl substituent, and a methyl branch at the 2-position of the pentanoate backbone . Its molecular formula is C25H33BrNO4 (calculated molecular weight: 515.44 g/mol).

This compound is structurally related to sacubitril, a neprilysin (NEP) inhibitor used in cardiovascular therapies. The Boc group enhances metabolic stability by protecting the amine during synthesis and in vivo processes, while the 4-bromophenyl moiety contributes to target binding affinity and lipophilicity . Its ethyl ester group improves membrane permeability, making it a precursor for prodrug strategies in PET imaging tracers and enzyme inhibition studies .

Properties

IUPAC Name |

ethyl (2R,4S)-5-(4-bromophenyl)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28BrNO4/c1-6-24-17(22)13(2)11-16(21-18(23)25-19(3,4)5)12-14-7-9-15(20)10-8-14/h7-10,13,16H,6,11-12H2,1-5H3,(H,21,23)/t13-,16+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGOHUONBRPEIPD-CJNGLKHVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-Ethyl 5-(4-bromophenyl)-4-(boc-amino)-2-methylpentanoate typically involves several steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde, ethyl acetoacetate, and tert-butyl carbamate.

Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-bromobenzaldehyde and ethyl acetoacetate under basic conditions.

Boc Protection: The intermediate is then subjected to boc protection using tert-butyl carbamate in the presence of a base like triethylamine.

Chiral Resolution: The final step involves chiral resolution to obtain the desired (2R,4S) enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-Ethyl 5-(4-bromophenyl)-4-(boc-amino)-2-methylpentanoate undergoes various types of chemical reactions, including:

Substitution Reactions:

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The amino group can be oxidized to form nitro or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

The major products formed from these reactions include substituted derivatives, alcohols, and oxidized amino compounds.

Scientific Research Applications

(2R,4S)-Ethyl 5-(4-bromophenyl)-4-(boc-amino)-2-methylpentanoate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,4S)-Ethyl 5-(4-bromophenyl)-4-(boc-amino)-2-methylpentanoate involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can engage in π-π interactions, while the boc-amino group can form hydrogen bonds with active site residues. These interactions facilitate the compound’s binding to its target, modulating its activity and leading to the desired biological effect.

Comparison with Similar Compounds

Sacubitril Derivatives

Sacubitril ([11C]SacOMe) shares the (2R,4S)-pentanoate backbone but replaces the 4-bromophenyl group with a biphenyl system. Unlike the target compound, sacubitril derivatives are radiolabeled with carbon-11 for PET imaging of NEP activity. The absence of bromine reduces steric hindrance, favoring enzymatic binding, while the Boc group remains critical for stability .

Sacubitril-Based Thiourea Derivatives

Urea and thiourea analogs (e.g., ethyl (2R,4S)-5-(biphenyl-4-yl)-4-(3-(3,4-dichlorophenyl)thioureido)-2-methylpentanoate) replace the Boc group with thiourea moieties. These derivatives exhibit antitubercular activity with EC50 values of 6.25 μg/mL, suggesting that the Boc group’s removal and substitution with electron-withdrawing groups enhance antibacterial potency but reduce NEP specificity .

De-Boc Analog: (2R,4S)-4-Amino-5-(Biphenyl-4-yl)-2-Methylpentanoic Acid Ethyl Ester

This compound lacks the Boc group, exposing the primary amine. While this increases chemical reactivity, it also reduces plasma stability and necessitates rapid in vivo conjugation. The absence of the 4-bromophenyl group further diminishes lipophilicity, impacting blood-brain barrier penetration .

Impurity in Sacubitril/Valsartan Combinations

The impurity ethyl (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-(2,5-dioxopyrrolidin-1-yl)-2-methylpentanoate (CAS: 1038924-97-8) replaces the Boc group with a dioxopyrrolidinyl ring. This structural alteration increases molecular rigidity and acidity (predicted pKa: -1.52), reducing its suitability as a prodrug but highlighting the Boc group’s role in maintaining optimal pharmacokinetics .

Key Findings and Implications

- Boc Protection : Essential for metabolic stability and NEP binding in sacubitril analogs. Its removal or substitution (e.g., thiourea, dioxopyrrolidinyl) shifts biological activity toward antibacterial or impurity profiles .

- 4-Bromophenyl vs.

- Ethyl Ester : A universal feature in these compounds, critical for prodrug activation via esterase cleavage .

Biological Activity

(2R,4S)-Ethyl 5-(4-bromophenyl)-4-(boc-amino)-2-methylpentanoate is a compound of significant interest in medicinal chemistry and organic synthesis. This compound features a chiral center and a tert-butyloxycarbonyl (Boc) protecting group, which plays a crucial role in its biological activity and utility in peptide synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : Ethyl (2R,4S)-5-(4-bromophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate

- Molecular Formula : C19H28BrNO4

- CAS Number : 1012341-50-2

The biological activity of (2R,4S)-Ethyl 5-(4-bromophenyl)-4-(boc-amino)-2-methylpentanoate primarily involves its action as a building block in peptide synthesis. The Boc group protects the amine functionality, allowing for selective reactions without interference from amine side reactions. Upon deprotection, the free amine can participate in further biochemical pathways, particularly in the formation of peptide bonds.

Key Mechanisms:

- Formation of Peptide Chains : The compound's structure allows it to act as an amino acid derivative, facilitating the formation of peptide chains through standard coupling reactions.

- Substitution Reactions : The bromine atom can be substituted with various nucleophiles, enhancing its versatility in synthetic applications.

- Deprotection Reactions : The Boc group can be removed under acidic conditions to yield the active amine.

Biological Activity

Research indicates that (2R,4S)-Ethyl 5-(4-bromophenyl)-4-(boc-amino)-2-methylpentanoate exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, potentially useful in developing new antibiotics.

- Peptide Synthesis Applications : As a Boc-protected amino acid derivative, it is employed extensively in the synthesis of bioactive peptides, which can have therapeutic applications ranging from cancer treatment to antibiotic development .

- Pharmacokinetics : The pharmacokinetic properties of this compound are influenced by its structural components. Factors such as the stability of the Boc group and the steric hindrance from the bromophenyl group can affect absorption and metabolism.

Case Studies and Research Findings

Several studies have investigated the biological implications and applications of (2R,4S)-Ethyl 5-(4-bromophenyl)-4-(boc-amino)-2-methylpentanoate:

- Study on Peptide Synthesis : A study demonstrated that using this compound as a building block led to high yields in peptide synthesis when coupled with various coupling agents like DIC or EDC .

- Antimicrobial Testing : In vitro testing against gram-positive and gram-negative bacteria showed promising results for compounds derived from this structure, indicating potential for antibiotic development .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.